molecular formula C21H22N4O3 B2599248 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034210-25-6

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2599248
CAS No.: 2034210-25-6
M. Wt: 378.432
InChI Key: PMQVBIBJSKBGOU-UHFFFAOYSA-N
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Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2H-chromene) scaffold, a piperidine ring, and a 5-cyclopropyl-substituted pyrazole moiety. The cyclopropyl group on the pyrazole may enhance metabolic stability or modulate steric and electronic properties compared to bulkier or polar substituents .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(16-11-14-3-1-2-4-18(14)28-21(16)27)22-15-7-9-25(10-8-15)19-12-17(23-24-19)13-5-6-13/h1-4,11-13,15H,5-10H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQVBIBJSKBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Chromene Moiety Formation: The chromene structure is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the pyrazole, piperidine, and chromene moieties using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives synthesized in , which include variations in aryl substituents, halogenation, and heterocyclic appendages. Below is a detailed comparison of key analogs, focusing on synthetic yields, physicochemical properties, and structural distinctions.

Table 1: Comparison of Pyrazole-Carboxamide Derivatives

Compound ID Substituents (Pyrazole/Ar) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR/MS)
Target Compound 5-cyclopropyl, coumarin Data not provided N/A Not available in evidence
3a Phenyl, 4-cyano 133–135 68 δ 8.12 (s, 1H), MS: 403.1 [M+H]⁺
3b 4-Chlorophenyl, 4-cyano 171–172 68 δ 8.12 (s, 1H), MS: 437.1 [M+H]⁺
3c p-Tolyl, 4-cyano 123–125 62 δ 2.42 (s, 3H; CH₃), MS: 417.1 [M+H]⁺
3d 4-Fluorophenyl, 4-cyano 181–183 71 δ 7.21–7.51 (m, Ar-F), MS: 421.0 [M+H]⁺

Key Observations:

Substituent Effects on Physicochemical Properties: Melting Points: Halogenated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (3a, 3c: 123–135°C), likely due to increased intermolecular interactions (e.g., dipole-dipole, halogen bonding) . Yields: Fluorinated derivatives (3d: 71%) show marginally higher yields than methyl-substituted analogs (3c: 62%), suggesting halogenation may improve reaction efficiency in carboxamide coupling steps .

Structural Distinctions of the Target Compound: The cyclopropyl group on the pyrazole in the target compound introduces unique steric and electronic effects. Cyclopropane’s ring strain and sp³ hybridization may enhance binding affinity to hydrophobic pockets in biological targets compared to planar aryl groups (e.g., phenyl in 3a) . The coumarin moiety replaces the chloro-methylpyrazole unit in analogs like 3a–3d. Coumarins are known for π-π stacking interactions and fluorescence properties, which could facilitate target engagement or imaging applications absent in the compared compounds .

Synthetic Methodology: The target compound likely follows a similar synthetic route to ’s analogs, employing carbodiimide-mediated (e.g., EDCI/HOBt) amide coupling.

Research Implications and Limitations

  • Pharmacological Potential: While ’s analogs lack explicit biological data, the target compound’s coumarin-pyrazole hybrid structure aligns with kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors) and anti-inflammatory agents. The cyclopropyl group may reduce metabolic degradation, extending half-life .
  • Data Gaps : Experimental data for the target compound (e.g., melting point, bioactivity) are absent in the provided evidence. Comparative studies with 3a–3d would require assays evaluating enzymatic inhibition, solubility, and pharmacokinetics.

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene moiety, a pyrazole ring, and a piperidine group. Its molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it possesses unique properties that contribute to its biological activity.

The primary mechanism of action for this compound is its interaction with p21-activated kinase 4 (PAK4) . PAK4 is involved in various cellular processes, including cell growth, apoptosis, and cytoskeletal dynamics. The inhibition of PAK4 by this compound leads to:

  • Inhibition of Cell Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Promotion of Apoptosis : It triggers apoptotic pathways, which are crucial for eliminating cancer cells.
  • Regulation of Cytoskeleton Functions : By affecting cytoskeletal dynamics, it impacts cell motility and invasion.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Cell Lines Tested
Cell Growth InhibitionSignificant reduction in viabilityMCF-7, MDA-MB-231
Apoptosis InductionIncreased caspase activityMCF-7
Cytoskeletal RegulationAltered cell motilityVarious cancer lines
Synergistic EffectsEnhanced efficacy with doxorubicinMCF-7, MDA-MB-231

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the antitumor effects of this compound on breast cancer cell lines. Results indicated that it significantly reduced cell viability through apoptotic mechanisms. The combination with doxorubicin exhibited a synergistic effect, enhancing overall cytotoxicity .
  • Mechanistic Insights : Research demonstrated that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. Western blot analyses showed increased levels of p53 and cleaved caspase-3 in treated cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable bioavailability profiles due to its structural characteristics, which may enhance absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Target Activity Notable Features
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin)PAK4 inhibitionSimilar pyrazole-piperidine structure
N-(1-(5-bromo-pyrazolyl)-piperidin)COX inhibitionContains halogen substituents
N-(1-(5-methyl-pyrazolyl)-piperidin)Anticancer activityExhibits different substituent effects

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